alpha-Spinasterone

Description

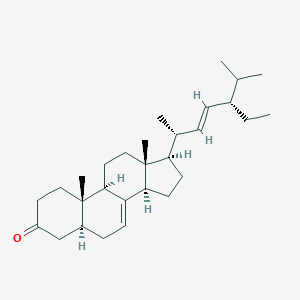

Structure

3D Structure

Properties

IUPAC Name |

(5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-22,25-27H,7,10,12-18H2,1-6H3/b9-8+/t20-,21-,22+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUAZCZFSVNHEF-FNTXSUCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis, Natural Occurrence, and Isolation Methodologies

Biosynthetic Pathways and Metabolic Origins of alpha-Spinasterone

The formation of this compound, a stigmastane-type phytosterol, involves complex biochemical pathways within organisms. Its synthesis is a multi-step process involving various precursor molecules and enzymatic activities.

The biosynthesis of this compound originates from the broader steroid synthesis pathway. While specific enzymatic steps for its direct synthesis are not extensively detailed in the provided search results, it is understood to be derived from precursor sterols. A key transformation in its formation is the oxidation of the C-3 hydroxyl group of its precursor, alpha-spinasterol (B1681983), to a ketone group. This type of oxidation is a common enzymatic reaction in steroid metabolism.

Modern biotechnological methods are being explored for the synthesis of this compound and related compounds. Biocatalytic approaches, which utilize isolated enzymes or whole microbial cells, offer a promising alternative to chemical synthesis. nih.govslideshare.netacib.at For instance, recombinant E. coli expressing CYP450 monooxygenases have been used to selectively oxidize the C-3 position of spinasterol, achieving an 85% conversion rate in 72 hours.

Microbial biotransformation is another significant area of research. This process leverages the metabolic pathways of microorganisms like bacteria and fungi to modify organic compounds. slideshare.net In the context of dark tea fermentation, various microorganisms, including those from the genera Aspergillus and Eurotium, are involved in the chemical conversion of tea leaf components, which includes the formation of terpenoids like this compound. sci-hub.ru

Precursor Compounds and Enzymatic Transformations

Botanical and Fungal Sources of this compound

This compound is a naturally occurring compound found in a variety of plant and fungal species. Its presence has been documented across several plant families and in specific fungal strains.

This compound has been isolated from a diverse range of plants. The following table summarizes some of the key botanical sources:

| Family | Species | Part of Plant | Reference(s) |

| Amaranthaceae | Spinacia oleracea (Spinach) | - | |

| Amaranthaceae | Amaranthus spinosus | Seeds | researchgate.netresearchgate.net |

| Amaranthaceae | Achyranthes aspera | - | aarf.asiagijash.com |

| Fabaceae | Bauhinia glomerulata | Leaves | |

| Fabaceae | Samanea saman (Rain Tree) | Twigs, Bark | phcogj.comrjpbcs.commedchemexpress.comchemondis.compharmasm.com |

| Fabaceae | Acacia concinna | Pods | gijash.com |

| Rutaceae | Ravenia spectabilis | Leaves, Stems | iosrjournals.orgiosrjournals.orgasianpubs.orgresearchgate.netwisdomlib.org |

| Asteraceae | Kalimeris indica | - | nih.gov222.198.130 |

| Lecythidaceae | Careya arborea (Wild Guava) | Seeds, Bark | phytopharmajournal.comayushvedah.comphytojournal.comdineshkhedkar.co.ininnovareacademics.inbsienvis.nic.in |

| Theaceae | Camellia sinensis (Tea Plant) | Leaves, Stems, Seeds | nih.govfigshare.comresearchgate.netfmc.brresearchgate.net |

Spinacia oleracea and Bauhinia glomerulata are notable sources, with the latter showing higher yields in leaf tissues. In Samanea saman, this compound has been identified in the twigs and bark. phcogj.comrjpbcs.compharmasm.com The leaves and stems of Ravenia spectabilis are also known to contain this compound. iosrjournals.orgasianpubs.orgresearchgate.net Furthermore, it has been isolated from Kalimeris indica and the seeds of Careya arborea. nih.gov222.198.130phytopharmajournal.com Investigations into Camellia sinensis have also revealed the presence of this compound. nih.govfigshare.comfmc.br

This compound has also been identified in fungi, particularly those involved in food fermentation. Eurotium cristatum, a predominant fungus in Fuzhuan brick tea, is a known fungal source of this compound. researchgate.netzhangqiaokeyan.comresearchgate.netnih.gov The fermentation process of this tea by E. cristatum contributes to its unique chemical profile, which includes the presence of this compound. sci-hub.ruresearchgate.net

The concentration of this compound in plants can be influenced by geographical location and environmental conditions. For example, tropical specimens of Bauhinia glomerulata have been found to yield significantly more this compound than their temperate counterparts. This variation is attributed to increased production of secondary metabolites in response to biotic stress in tropical environments. Plants produce such secondary metabolites as a defense mechanism against herbivores and pathogens.

Fungal Sources (e.g., Eurotium cristatum)

Extraction Strategies from Diverse Biological Matrices

The initial step in isolating this compound from its natural sources involves extraction, a process designed to separate the compound from the complex matrix of plant tissues. The choice of extraction strategy is critical and is influenced by the polarity of the target compound and the nature of the biological material.

Solvent-Based Extraction Protocols and Optimization

Solvent-based extraction is a foundational technique for obtaining this compound. The process typically begins with the maceration of dried and powdered plant material in a selected solvent. Non-polar solvents are particularly effective for a compound like this compound.

Commonly used solvents include hexane (B92381), petroleum ether, ethanol (B145695), dichloromethane, and ethyl acetate (B1210297). The selection of the solvent significantly impacts the yield and purity of the extracted this compound. For instance, a primary extraction with hexane or petroleum ether is often employed to dissolve lipophilic compounds. Maceration is typically carried out at room temperature for an extended period, such as 48 hours, and repeated multiple times to ensure maximum recovery.

The optimization of solvent extraction involves considering several factors to maximize the yield and purity of the target compound. These factors include the choice of solvent, temperature, extraction time, and the ratio of solvent volume to plant material. For example, studies on phytosterol extraction have shown that adjusting the temperature and time can significantly affect the extraction yield. While ethanol can be used for broader polarity coverage, it often requires a subsequent defatting step with a non-polar solvent to remove unwanted lipids. Sequential partitioning with a gradient of solvents, from non-polar to polar (e.g., hexane → ethyl acetate → methanol), allows for a crude separation of compounds based on their polarity, with this compound typically eluting in the hexane-ethyl acetate fraction.

Table 1: Comparison of Solvent Efficiency in this compound Extraction

| Solvent System | Yield (%) | Purity (HPLC) |

|---|---|---|

| Hexane | 0.08 | 92.4 |

| Ethyl Acetate | 0.12 | 88.7 |

| Ethanol (80%) | 0.15 | 85.2 |

This table is based on data for illustrative purposes and may not represent all extraction scenarios.

Advanced Extraction Techniques (e.g., Nanoparticle-Assisted Extraction)

While conventional solvent extraction is widely used, advanced techniques are being explored to enhance efficiency, reduce solvent consumption, and improve the quality of the extract. One such innovative approach is nanoparticle-assisted extraction.

Nanoparticle-assisted methods can improve the extraction of phytosterols (B1254722) by increasing the surface area for mass transfer and enhancing the solubility of the target compounds. For instance, the preparation of phytosterol nanoparticles using methods like emulsification-evaporation combined with high-pressure homogenization has been shown to significantly increase the water solubility and bioaccessibility of phytosterols. In these methods, phytosterols are dissolved in an organic solvent with a surfactant and then homogenized with an aqueous solution containing a stabilizer, like soy protein isolate, to form nanoparticles. Although specific studies on the nanoparticle-assisted extraction of this compound are not widely documented, the principles applied to general phytosterols are relevant. These advanced techniques offer the potential for more environmentally friendly and efficient extraction processes.

Purification and Enrichment Methodologies

Following extraction, the crude extract contains a mixture of various compounds. Therefore, purification and enrichment steps are essential to isolate this compound to a high degree of purity.

Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC)

Chromatography is a cornerstone of purification in natural product chemistry. Column chromatography is a widely used initial purification step. The crude extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel, and eluted with a solvent system of increasing polarity. For this compound, a typical mobile phase is a gradient of hexane and ethyl acetate. The compound elutes at a specific solvent ratio, allowing for its separation from other components. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

For higher purity, High-Performance Liquid Chromatography (HPLC) is employed. Semi-preparative or preparative HPLC using a C18 column is a common choice for the final purification of this compound. A mobile phase consisting of a mixture of acetonitrile (B52724) and water is often used, sometimes with the addition of a small amount of formic acid to improve peak shape. This technique can yield this compound with a purity exceeding 98%.

Table 2: Chromatographic Conditions for this compound Purification

| Technique | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica gel (300–400 mesh) | Hexane-Ethyl Acetate (95:5 → 80:20) | TLC | |

| Semi-preparative HPLC | C18 column (250 × 10 mm) | Acetonitrile-Water (85:15, 0.1% formic acid) | UV |

Bioassay-Guided Fractionation for Targeted Isolation

Bioassay-guided fractionation is a strategic approach used to isolate bioactive compounds from a complex mixture. This method involves systematically separating the crude extract into fractions and testing the biological activity of each fraction. The active fractions are then subjected to further separation, and the process is repeated until a pure, active compound is isolated.

In the context of this compound, if a specific biological activity is of interest, this method can be highly effective. For example, if the goal is to isolate compounds with aromatase inhibitory activity from a plant extract, each fraction from the initial chromatographic separation would be tested for this activity. The most active fractions would be selected for further purification, guiding the isolation process directly toward the compound responsible for the observed effect, which could be this compound. This targeted approach is particularly valuable when the goal is not just to isolate a known compound but to discover new bioactive molecules.

Chemical Synthesis, Derivatization, and Transformation

Total Synthesis of alpha-Spinasterone

The total synthesis of this compound presents considerable challenges, primarily due to the need to control stereochemistry at multiple chiral centers. Researchers have explored both purely chemical multi-step routes and hybrid chemo-enzymatic strategies to access this molecule.

Chemo-Enzymatic and Multi-Step Synthesis Routes

The predominant multi-step chemical synthesis of this compound begins with stigmasterol, a readily available plant sterol. This approach typically involves 8 to 10 steps to construct the final molecule. The key transformations include the construction of the stigmastane (B1239390) skeleton and functionalization of the side-chain.

A common synthetic sequence starts with the oxidative cleavage of the Δ⁵ double bond in stigmasterol, often achieved through ozonolysis, to produce a seco-steroid intermediate. This intermediate is then cyclized to form the core stigmastane nucleus. A critical step is the introduction of the ketone at the C-3 position, which is accomplished via oxidation, for instance, using Jones reagent (CrO₃/H₂SO₄).

Recent advancements have integrated biological transformations with chemical synthesis to create more efficient chemo-enzymatic routes. One such hybrid approach utilizes recombinant E. coli that expresses CYP450 monooxygenases. These enzymes can selectively oxidize the C-3 position of the precursor spinasterol, achieving a high conversion rate of 85% in 72 hours. This biocatalytic step offers a targeted and efficient alternative to traditional chemical oxidants for installing the ketone functionality.

Table 1: Key Reactions in the Multi-Step Synthesis of this compound from Stigmasterol

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Oxidative Cleavage | O₃, CH₂Cl₂, -78°C | 72 |

| 2 | Cyclization | BF₃·Et₂O, 0°C | 65 |

| 3 | C-3 Oxidation | Jones reagent, 0–5°C | 58 |

Data sourced from a representative synthetic route.

Stereoselective Synthesis and Chiral Purity Considerations

A significant challenge in the total synthesis of this compound is achieving the correct stereochemistry. The molecule contains multiple chiral centers, and controlling their configuration during a multi-step synthesis is complex. nih.govnih.gov Stereoselective synthesis aims to produce a single desired stereoisomer out of many possibilities. redalyc.org

While synthetic routes are viable, they often yield products with lower chiral purity compared to this compound isolated from natural sources. The enantiomeric excess (ee) for synthetically produced this compound has been reported to be around 88%, which is significantly lower than the greater than 99% ee observed for the natural isolate. This disparity highlights the superior stereochemical fidelity of biosynthetic pathways in plants versus current chemical methods. The determination of chiral purity is crucial and is often accomplished using techniques like High-Performance Liquid Chromatography (HPLC) with chiral columns. skpharmteco.com

Chemical Derivatization and Analog Development

The modification of the this compound scaffold is an area of interest for exploring structure-activity relationships. This involves the synthesis of derivatives and analogs to investigate how structural changes impact the molecule's properties.

Synthesis of Novel this compound Derivatives

Research into the derivatization of closely related compounds, such as alpha-spinasterol (B1681983), provides insight into potential synthetic pathways for this compound derivatives. Studies have focused on modifying the C-3 position. For instance, the 3-hydroxyl group of alpha-spinasterol has been used as a handle to introduce various functional groups, including azido, amino, and amide moieties. nih.gov These transformations often begin with an inversion of the stereochemistry at the C-3 position using methods like the Mitsunobu reaction, followed by the introduction of the new functional groups. nih.gov Although these specific examples relate to alpha-spinasterol, similar strategies could be envisioned for this compound, starting with the reduction of its C-3 ketone to a hydroxyl group, which could then be further functionalized.

Structure-Modification Strategies for Functional Exploration

The primary goal of structure-modification is to create a library of related compounds for functional screening. For the spinasterol/spinasterone family, modifications are often designed to alter properties like polarity and metabolic stability. nih.gov The ketone group at C-3 in this compound, for example, offers different chemical possibilities compared to the hydroxyl group in alpha-spinasterol. Strategies for functional exploration could involve:

Modification of the A-ring: Altering the functionality around the C-3 ketone.

Side-Chain Manipulation: The C-17 side chain can be modified, for example, through Wittig reactions to alter its length and functionality, or through selective reductions.

Chemical Reactions of this compound

This compound can participate in a variety of chemical reactions, making it a versatile precursor in synthetic chemistry. Its reactivity is primarily dictated by the ketone functional group and the carbon-carbon double bonds in its steroidal core and side chain.

The most common transformations involve the ketone at the C-3 position:

Reduction: The C-3 ketone can be readily reduced to the corresponding secondary alcohol, converting this compound into alpha-spinasterol or its epimers. Common reducing agents for this transformation include sodium borohydride (B1222165).

Oxidation: While this compound already possesses a ketone, other parts of the molecule can be oxidized to create more functionalized derivatives. Reagents like potassium permanganate (B83412) or chromium trioxide can lead to various oxidized products.

Substitution: The molecule can undergo substitution reactions where existing functional groups are replaced by others.

These reactions underscore the utility of this compound as a starting material for generating more complex steroidal compounds.

Table 2: Common Chemical Reactions of this compound

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Reduction | Sodium borohydride | Corresponding alcohols |

| Oxidation | Potassium permanganate, Chromium trioxide | Oxidized derivatives |

Data sourced from general chemical analysis reports.

Oxidation Reactions and Products

The oxidation of this compound can be directed at several sites, including the allylic positions of the α,β-unsaturated ketone system, the double bond in the side chain, and various methylene (B1212753) groups of the steroid nucleus. The choice of oxidizing agent and reaction conditions determines the nature of the resulting products.

One of the common transformations of α,β-unsaturated ketones is allylic oxidation. For instance, the oxidation of stigmast-4-en-3-one, a closely related compound lacking the side-chain double bond, with various oxidizing agents has been studied. Fermentation of β-sitosterol with a soil pseudomonad yields 4-stigmasten-3-one, which can be further oxidized to 4-stigmasten-3-one-6β-ol. Additionally, incubations of 4-stigmasten-3-one with soybean lipoxygenase can lead to hydroxylation at the 6α- and 6β-positions. These findings suggest that this compound could undergo similar allylic hydroxylations at the C-6 position.

Enzymatic oxidation also plays a significant role in the transformation of related sterols. For example, cytochrome P450 enzymes can catalyze the oxidation of the terminal methyl group of the side chain in cholesterol and phytosterols (B1254722) to form 26-hydroxy and 26-oic acid derivatives. rsc.org Specifically, an ancestral CYP125 enzyme has been shown to bind and oxidize stigmast-4-en-3-one. rsc.org This suggests that similar enzymatic systems could be employed for the selective oxidation of the side chain of this compound.

| Reaction | Reagent/Catalyst | Potential Product(s) | Reference |

| Allylic Hydroxylation | Soybean Lipoxygenase | 6α-Hydroxy-stigmast-4,22-dien-3-one, 6β-Hydroxy-stigmast-4,22-dien-3-one | |

| Biocatalytic Oxidation | Rhodococcus sp. | Stigmast-4,22-dien-3,X-dione (where X is a position on the side chain) | nih.gov |

| Enzymatic Oxidation | Cytochrome P450 | 26-Hydroxy-stigmast-4,22-dien-3-one | rsc.org |

Reduction Reactions and Products

The reduction of this compound offers a pathway to various saturated and unsaturated sterols. The two primary sites for reduction are the C-3 ketone and the C-4 double bond of the enone system, as well as the C-22 double bond in the side chain.

The reduction of the α,β-unsaturated ketone in this compound can proceed via 1,2- or 1,4-addition, depending on the reducing agent and reaction conditions. The use of complex metal hydrides like sodium borohydride (NaBH₄) typically leads to the 1,2-reduction of the carbonyl group, yielding the corresponding allylic alcohol, stigmasta-4,22-dien-3-ol. This reaction is a common strategy in steroid synthesis. chemguide.co.uk The stereochemistry of the resulting hydroxyl group at C-3 (α or β) can often be controlled by the choice of reagent and solvent. For instance, the reduction of 24-ethylcholest-4-en-3,6-dione with NaBH₄ in the presence of CoCl₂ selectively yields the 3β-hydroxy derivative. csuohio.edu

For the selective reduction of the carbon-carbon double bond of the enone system (1,4-reduction), catalytic hydrogenation or dissolving metal reductions are typically employed. For example, treatment with lithium in liquid ammonia (B1221849) can reduce the C=C bond of the enone to afford the corresponding saturated ketone.

The double bond in the side chain at C-22 can also be selectively reduced. Catalytic hydrogenation using a palladium or platinum catalyst under appropriate conditions would be expected to saturate this double bond, leading to stigmast-4-en-3-one.

| Reaction | Reagent(s) | Product(s) | Reference |

| 1,2-Reduction of Ketone | Sodium Borohydride (NaBH₄) | Stigmasta-4,22-dien-3α-ol and Stigmasta-4,22-dien-3β-ol | chemguide.co.uk |

| Selective 1,2-Reduction | NaBH₄, CoCl₂ | Stigmasta-4,22-dien-3β-ol | csuohio.edu |

| Reduction of Side Chain | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stigmast-4-en-3-one | N/A |

Substitution Reactions

Substitution reactions on this compound can be used to introduce a variety of functional groups, leading to a diverse range of derivatives. The primary sites for substitution are the α-carbon to the ketone (C-2) and the vinylic carbon at C-4.

Alpha-halogenation is a common reaction for ketones. In the presence of an acid or base catalyst, this compound can react with halogens (Cl₂, Br₂, I₂) to introduce a halogen atom at the C-2 position. This reaction proceeds through an enol or enolate intermediate. The resulting 2-halo-stigmasta-4,22-dien-3-one can serve as a precursor for further transformations, such as dehydrohalogenation to introduce a double bond at C-1, forming a dienone system, or nucleophilic substitution to introduce other functional groups at the C-2 position.

Derivatization of the closely related α-spinasterol has been achieved through substitution reactions at the C-3 position. For instance, after converting the 3-hydroxyl group to a good leaving group, nucleophiles such as azides can be introduced, which can then be reduced to an amino group. These amino derivatives can be further acylated to form various amides. nih.gov While these reactions are on α-spinasterol, the resulting products could potentially be oxidized at C-3 to yield the corresponding this compound derivatives.

| Reaction | Reagent(s) | Potential Product(s) | Reference |

| α-Halogenation | Br₂, Acetic Acid | 2-Bromo-stigmasta-4,22-dien-3-one | N/A |

| Synthesis of Amide Derivatives (from α-spinasterol) | 1. Mesylation/Tosylation2. Sodium Azide3. Reduction (e.g., LiAlH₄)4. Acylation | 3-Amido-stigmasta-4,22-dien-3-one derivatives (via oxidation) | nih.gov |

Advanced Analytical Characterization in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of α-Spinasterone. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its conformational arrangement, identify its constituent atoms, and characterize its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed conformational analysis of α-Spinasterone in solution. unibas.itarxiv.orgrsc.org By examining the magnetic properties of atomic nuclei, NMR provides insights into the three-dimensional arrangement of atoms and the dynamic processes they undergo. unibas.it

Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can be used to investigate the stereodynamic processes of flexible molecules like α-Spinasterone. unibas.it These studies can reveal the energy barriers between different conformations and allow for the characterization of the preferred shapes the molecule adopts in solution. unibas.itmdpi.com For instance, low-temperature ¹³C NMR can resolve signals for individual carbon atoms in different conformers, providing direct evidence of conformational heterogeneity. unibas.it

Two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are particularly valuable. arxiv.orgrsc.org NOESY helps in determining the spatial proximity of protons, which is crucial for assigning the relative stereochemistry and understanding the folding of the steroid backbone and the orientation of the side chain. arxiv.org HMBC experiments reveal correlations between protons and carbons that are two or three bonds apart, aiding in the complete assignment of the carbon skeleton and the positions of substituents. arxiv.org

Theoretical calculations, often based on Density Functional Theory (DFT), are frequently used in conjunction with NMR data to simulate and interpret the spectra of different conformers. unibas.itmdpi.com This combined approach allows for a more accurate assignment of the observed signals and provides a deeper understanding of the conformational preferences of α-Spinasterone. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for α-Spinasterol

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-22 | 5.16 | dd | 15.0, 8.9 |

| H-7 | 5.15 | bm | |

| H-23 | 5.02 | dd | 15.0, 8.9 |

| H-3 | 3.57 | m | |

| H-21 | 1.02 | d | 6.6 |

| H-27 | 0.85 | d | 6.4 |

| H-29 | 0.81 | t | 7.2 |

| H-26 | 0.80 | d | 6.0 |

| H-19 | 0.79 | s | |

| H-18 | 0.55 | s | |

| Data obtained in CDCl₃. researchgate.net |

Mass Spectrometry (MS) is a fundamental technique for the identification and quantification of α-Spinasterone. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and the elemental composition of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net In GC-MS analysis, the sample is first vaporized and separated into its individual components in the gas chromatograph. researchgate.net Each separated component then enters the mass spectrometer, where it is identified based on its unique mass spectrum. researchgate.net

GC-MS has been successfully employed for the chemical profiling of non-polar extracts containing α-Spinasterone. researchgate.net For instance, in an analysis of an n-hexane extract, α-Spinasterone was identified with a retention time of 72.617 minutes and a molecular weight of 410. researchgate.net The mass spectrum of α-Spinasterone typically shows a molecular ion peak [M]⁺ at m/z 410.

The development of predicted GC-MS spectra databases can further aid in the identification of α-Spinasterone and its derivatives, although experimental verification is always necessary for confirmation. hmdb.cahmdb.ca

Table 2: GC-MS Data for α-Spinasterone

| Parameter | Value | Reference |

| Retention Time (min) | 72.617 | researchgate.net |

| Molecular Weight | 410 | researchgate.net |

| Molecular Ion [M]⁺ (m/z) | 410 |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. youtube.comwebassign.net It is based on the principle that different types of chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate. libretexts.org By analyzing the absorption spectrum, one can determine the presence of characteristic functional groups. pressbooks.pub

In the IR spectrum of α-Spinasterone, key absorption bands would be expected for the carbonyl group (C=O) of the ketone and the carbon-carbon double bonds (C=C) within the steroid ring system and the side chain. libretexts.org The C=O stretching vibration for a ketone typically appears in the region of 1680-1750 cm⁻¹. pressbooks.pub The C=C stretching vibrations are generally found in the 1640-1680 cm⁻¹ range. pressbooks.pub The spectrum would also exhibit C-H stretching and bending vibrations for the sp³ and sp² hybridized carbons in the molecule. libretexts.org The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule as a whole. libretexts.orgpressbooks.pub

Table 3: Expected Characteristic IR Absorption Bands for α-Spinasterone

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |

| C=O (Ketone) | Stretch | 1680-1750 |

| C=C (Alkene) | Stretch | 1640-1680 |

| =C-H (Alkene) | Stretch | 3000-3100 |

| C-H (Alkane) | Stretch | 2850-3000 |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating α-Spinasterone from other compounds in a mixture, assessing its purity, and performing quantitative analysis. These techniques are widely used in quality control and research to ensure the identity and concentration of the target analyte.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like α-Spinasterone. youtube.comhmdb.ca The development of a robust HPLC method involves optimizing several parameters, including the choice of the stationary phase (column), the mobile phase composition, flow rate, and detection wavelength. nih.gov

For α-Spinasterone, a common approach is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is often performed using a Diode Array Detector (DAD) at a wavelength of 242 nm, where the α,β-unsaturated ketone chromophore of α-Spinasterone exhibits strong absorbance.

Method validation is a critical step to ensure that the analytical method is reliable, accurate, and reproducible. nih.govoatext.com Validation parameters typically include linearity, accuracy, precision, selectivity, and robustness, as outlined by guidelines from the International Conference on Harmonisation (ICH). oatext.com Linearity is established by analyzing a series of standards of known concentrations and demonstrating a linear relationship between concentration and detector response. Accuracy is determined by comparing the measured concentration to a known true value, often through recovery studies. oatext.com Precision is assessed by analyzing replicate samples to determine the degree of agreement between individual measurements. oatext.com

Table 4: Example HPLC Method Parameters for α-Spinasterone Analysis

| Parameter | Condition | Reference |

| Column | C18 (250 x 4.6 mm) | |

| Mobile Phase | Acetonitrile:Water (80:20) | |

| Flow Rate | 1.0 mL/min | |

| Detection | DAD at 242 nm |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.netnsf.gov.lk While α-Spinasterone itself is not highly volatile, GC can be used for the analysis of related volatile compounds in a sample or for the analysis of α-Spinasterone after derivatization to increase its volatility.

In the context of volatile profiling, GC is used to separate and identify the various volatile components present in a complex sample, such as a plant extract. weinobst.atencyclopedia.pub This can provide a "chemical fingerprint" of the sample and can be useful for quality control or for identifying the presence of other bioactive compounds alongside α-Spinasterone. weinobst.at The separation in GC is typically achieved using a capillary column, such as an Equity-5 column, with an inert carrier gas like helium. The separated compounds are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Analytical Validation and Quality Control Protocols for Research Standards

The establishment of robust analytical validation and quality control (QC) protocols is fundamental for ensuring the reliability and reproducibility of research involving alpha-Spinasterone. These protocols are designed to confirm the identity, purity, and concentration of research standards, thereby guaranteeing that experimental results are based on a well-characterized compound. The validation of analytical procedures is performed to demonstrate their fitness for the intended purpose. europa.eu

Identity Confirmation: The structural identity of this compound is typically confirmed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary methods. targetmol.com For instance, ¹H-NMR data provides characteristic signals for the protons in the molecule, while GC-MS analysis shows a specific elution time and a molecular ion peak [M⁺] at m/z 410. researchgate.netresearchsquare.comresearchgate.net

Purity Assessment: The purity of this compound standards is a critical parameter and is most commonly assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a frequently employed method for this purpose. targetmol.com A typical HPLC protocol might utilize a C18 column with a mobile phase of acetonitrile and water. The purity is determined by calculating the peak area of this compound relative to the total peak area of all components in the chromatogram. Research standards often aim for a purity of over 98%. targetmol.com

The following interactive table outlines a typical HPLC method for the purity assessment of this compound:

| Parameter | Condition |

| Column | C18 (250 x 4.6 mm) |

| Mobile Phase | Acetonitrile:Water (80:20) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 242 nm |

| Expected Purity | >98% |

Analytical Method Validation Parameters:

To ensure that the analytical methods used for quality control are reliable, they undergo a validation process that assesses several key parameters, as guided by international standards like those from the International Council for Harmonisation (ICH). europa.eulabmanager.com These parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. researchgate.net For this compound, this means the analytical method should be able to distinguish it from other structurally similar phytosterols (B1254722) like spinasterol or stigmasterol.

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. researchgate.net For quantitative analysis, a minimum of five concentration levels is typically recommended to establish linearity. europa.eu

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) and comparing the measured value to the certified value. europa.eu

Precision: This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. labmanager.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. labmanager.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net

Stability Testing:

Stability studies are crucial to determine the shelf-life of the this compound research standard and to recommend appropriate storage conditions. ich.orgeuropa.eu These studies involve subjecting the standard to various environmental conditions, such as temperature and humidity, over a defined period. The stability is then assessed by monitoring its purity and the formation of any degradation products at specified time intervals. ich.org

The table below summarizes key quality control tests and their typical specifications for an this compound research standard:

| Test | Method | Specification |

| Appearance | Visual Inspection | White to off-white solid |

| Identity | ¹H-NMR, GC-MS | Conforms to the structure of this compound |

| Purity | HPLC | ≥ 98% |

| Residual Solvents | GC-HS | To be determined based on synthesis/purification process |

| Water Content | Karl Fischer Titration | To be determined |

A Certificate of Analysis (CoA) accompanies the research standard, documenting the results of these quality control tests for a specific batch. targetmol.com This ensures traceability and provides the end-user with the necessary information to confidently use the standard in their research.

Molecular Mechanisms of Biological Activity and Preclinical Investigations

Receptor Interaction Profiling

Alpha-spinasterol (B1681983) is characterized as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain perception and inflammation. nih.gov Research has identified that alpha-spinasterol acts as a TRPV1 antagonist with an IC50 value of 1.4 µM. caymanchem.comtocris.com This antagonistic activity is demonstrated by its ability to reduce capsaicin-mediated calcium influx in in vitro models. tocris.comchemicalbook.com The interaction with the TRPV1 receptor is a key component of the compound's antinociceptive and anti-inflammatory effects. nih.govnih.gov Some sources attribute TRPV1 antagonism to alpha-Spinasterone as well, suggesting it is a primary target for its biological effects.

Beyond TRPV1, research has suggested other potential receptor targets for these phytosterols (B1254722). In silico studies have identified 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase) and NRIH3 as potential molecular targets for alpha-spinasterol, suggesting a role in metabolic regulation. chemfaces.comjapsonline.com Furthermore, studies exploring its effects on insulin (B600854) secretion have hypothesized a possible interaction with steroid nuclear receptors, such as androgen and estrogen receptors, due to its sterol structure, although this requires further empirical validation. mdpi.com In the context of antiviral research, a molecular docking study predicted that a compound identified as "Spinasterone" has a high binding affinity for the papain-like protease (pLpro) of the SARS-CoV-2 virus. afjbs.com Another study identified spinasterone with inhibitory activity against the SARS-CoV-2 3CL protease. researchgate.netmdpi.com

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism and Modulation

Enzyme Inhibition and Cellular Pathway Modulation

A significant mechanism contributing to the anti-inflammatory properties of alpha-spinasterol is its inhibition of cyclooxygenase (COX) enzymes. nih.gov It has been shown to inhibit both COX-1 and COX-2 isozymes. nih.gov Quantitative analysis determined the IC50 values to be 16.17 µM for COX-1 and 7.76 µM for COX-2. nih.govmedchemexpress.com This dual inhibition curtails the synthesis of prostaglandins, which are key mediators of inflammation and pain. Notably, some literature reports these same IC50 values for this compound, highlighting a potential conflation of the two compounds in reporting.

| Enzyme | IC50 Value (for α-spinasterol) | Reference |

| Cyclooxygenase-1 (COX-1) | 16.17 µM | nih.govmedchemexpress.com |

| Cyclooxygenase-2 (COX-2) | 7.76 µM | nih.govmedchemexpress.com |

Preclinical studies have extensively investigated the effects of alpha-spinasterol in models of diabetes and metabolic dysregulation. In models of diabetic nephropathy, alpha-spinasterol was found to significantly reduce urinary protein excretion and renal weight. nih.gov Its therapeutic potential in this context is underscored by its potent inhibitory effect on the proliferation of glomerular mesangial cells (GMCs) induced by high glucose levels. nih.govresearchgate.net

Furthermore, alpha-spinasterol has been shown to have dual beneficial effects on glucose homeostasis. It enhances glucose uptake in C2C12 skeletal muscle cells, an effect that appears to be dependent on the phosphorylation of AMP-activated protein kinase (AMPK) and insulin receptor substrate-1 (IRS-1), leading to increased expression of glucose transporter type 4 (GLUT-4). mdpi.com Concurrently, it promotes glucose-stimulated insulin secretion (GSIS) in INS-1 pancreatic β-cells. mdpi.com This effect is modulated by ion channel activity, as it is enhanced by K+ channel blockers and suppressed by K+ channel activators. mdpi.comresearchgate.net The compound was also found to increase the expression of proteins associated with insulin secretion, including insulin receptor substrate-2 (IRS-2) and pancreatic and duodenal homeobox 1 (PDX-1). mdpi.com

Cyclooxygenase (COX) Enzyme Inhibition

Biological Effects in In Vitro Research Models

The biological activities of alpha-spinasterol have been characterized in various in vitro models, providing detailed insights into its cellular mechanisms. These studies form the foundation of our understanding of its pharmacological profile.

| Cell Line/Model | Research Focus | Key Findings | References |

| Glomerular Mesangial Cells (GMCs) | Diabetic Nephropathy | Potently inhibited cell proliferation induced by high glucose with an IC50 of 9.5 pmol/L. The potency was noted to be approximately 1,000 times higher than that of simvastatin. | nih.govresearchgate.net |

| C2C12 Myotubes (Skeletal Muscle) | Glucose Metabolism | Enhanced glucose uptake; Increased phosphorylation of IRS-1 and AMPK; Upregulated protein expression of GLUT-4. | mdpi.com |

| INS-1 Cells (Pancreatic β-Cells) | Insulin Secretion | Increased glucose-stimulated insulin secretion (GSIS); Increased expression of IRS-2, PPARγ, and PDX-1; Secretory effect was modulated by K+ and Ca2+ channel activity. | mdpi.comresearchgate.net |

| Mouse Spinal Cord Synaptosomes | Nociception/TRPV1 Activity | Reduced capsaicin-induced Ca2+ influx, confirming TRPV1 antagonist activity. | tocris.comchemicalbook.com |

Based on a thorough review of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to provide a detailed analysis for the requested sections on its molecular mechanisms and in vivo pharmacological activities.

Research frequently identifies this compound as a phytosterol present in various plant species, including Samanea saman (Rain Tree), Alstonia scholaris, and Kalimeris indica. rjpbcs.comresearchgate.netresearchgate.net However, detailed preclinical and in vivo investigations focusing specifically on its anti-inflammatory, anticonvulsant, and glucose-regulating properties are not extensively documented in accessible scientific publications.

Studies have noted some biological activities, such as potential antiproliferative and allelopathic effects, but these fall outside the scope of the requested outline. umk.edu.myawsjournal.org

Conversely, a closely related compound, alpha-Spinasterol , has been the subject of numerous studies that align with the topics of interest:

Anti-inflammatory and Anticonvulsant Activity: Extensive research details the anti-inflammatory and anticonvulsant mechanisms of alpha-Spinasterol, often linking these effects to its role as a transient receptor potential vanilloid 1 (TRPV1) antagonist and a cyclooxygenase (COX) inhibitor. chemfaces.comnih.gov

Glucose Homeostasis: The influence of alpha-Spinasterol on glucose metabolism, including its effects on insulin secretion and glucose uptake, has also been investigated. nih.govresearchgate.net

It appears there may be a confusion between the two compounds, as the detailed pharmacological data required to fulfill your request is well-documented for alpha-Spinasterol but remains largely unpublished for this compound.

Therefore, an article focusing solely on this compound that adheres to the provided scientific outline cannot be accurately generated at this time.

Assessment of Anticonvulsant Properties

Structure-Activity Relationship (SAR) Investigations

The presence of a ketone group (C=O) at the C-3 position is a critical determinant of this compound's physicochemical properties and its interaction with enzymes and receptors. mdpi.com This functional group significantly alters the molecule's polarity, electronic distribution, and hydrogen-bonding capabilities compared to a hydroxyl group (-OH). mdpi.com

Influence on Bioactivity: The ketone moiety is believed to be crucial for the compound's potential as an enzyme inhibitor. The electrophilic nature of the carbonyl carbon can facilitate interactions with nucleophilic residues in the active sites of enzymes, potentially leading to inhibition. While specific data for this compound is limited, it is theorized to contribute to anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. In a molecular docking study targeting the SARS-CoV-2 3-chymotrypsin-like (3CL) protease, spinasterone demonstrated a more favorable predicted binding energy than its hydroxylated analog, spinasterol, suggesting the ketone group may play a role in stronger binding to this particular enzyme target. mdpi.comusd.ac.id

Influence on Metabolic Stability: The metabolic fate of a steroid is heavily influenced by its functional groups. The C-3 ketone of this compound may confer greater metabolic stability compared to the C-3 hydroxyl group of alpha-spinasterol. Hydroxysteroids are often subject to oxidation by dehydrogenase enzymes as a primary metabolic pathway; for instance, 11β-hydroxysteroid dehydrogenase interconverts active 11β-hydroxyl steroids and their less active 11-keto metabolites. plos.org By already possessing a ketone at the C-3 position, this compound is not a direct substrate for this common oxidative pathway at that position, which may lead to a different metabolic profile and potentially a longer biological half-life. The oxidation of a hydroxyl to a ketone is a key step in the metabolism of many steroids, and the presence of the ketone in this compound suggests it may represent a more metabolically stable form compared to its alcohol precursor. mdpi.com

Comparing this compound with its structural analogs, primarily alpha-spinasterol, provides significant insight into how minor structural modifications impact biological function. The sole difference between these two compounds is the functional group at the C-3 position—a ketone in this compound and a hydroxyl group in alpha-spinasterol.

Research Findings:

A study investigating the allelopathic activity of three related steroids isolated from Moutabea guianensis highlighted the importance of the C-3 substituent. awsjournal.orgembrapa.br The study compared the inhibitory effects of spinasterone (C-3 ketone), spinasterol (C-3 hydroxyl), and spinasterol glucopyranosyl (C-3 glycoside) on two weed species. The results showed that spinasterol glucopyranosyl had the most potent inhibitory effect on the radicle growth of Senna obtusifolia. awsjournal.org Spinasterol showed moderate inhibition of hypocotyl development, while spinasterone demonstrated the weakest activity in the assays, inhibiting seed germination of Mimosa pudica by 10%, the same as spinasterol in that specific test. awsjournal.orgscielo.br This suggests that for allelopathic activity, the order of potency is glycoside > hydroxyl > ketone at the C-3 position.

In contrast, in silico studies suggest a different activity hierarchy for other biological targets. A molecular docking analysis against the SARS-CoV-2 3CL protease predicted that this compound had a stronger binding affinity than alpha-spinasterol, indicating it could be a more potent inhibitor of that specific viral enzyme. mdpi.comusd.ac.id

While alpha-spinasterol is a well-characterized inhibitor of both COX-1 and COX-2 enzymes (with IC50 values of 16.17 μM and 7.76 μM, respectively) and a TRPV1 antagonist, the corresponding inhibitory data for this compound is less documented in literature. medchemexpress.comnih.gov

The following tables provide a comparative overview of the structural and biological activity data between this compound and its related steroids.

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Group (C-3) |

|---|---|---|---|

| This compound | C₂₉H₄₆O | 410.7 | Ketone |

| alpha-Spinasterol | C₂₉H₄₈O | 412.69 | Hydroxyl |

| Spinasterol glucopyranosyl | C₃₅H₅₈O₆ | 574.83 | Glucoside |

Table 2: Comparative Biological Activity Data

| Compound | Biological Target/Assay | Finding |

|---|---|---|

| This compound | Allelopathy (Mimosa pudica) | 10% inhibition of seed germination. awsjournal.org |

| SARS-CoV-2 3CL Protease (in silico) | Predicted Binding Energy: -87.91 kcal/mol. mdpi.com | |

| alpha-Spinasterol | Allelopathy (Mimosa pudica) | 10% inhibition of seed germination. awsjournal.org |

| Allelopathy (Senna obtusifolia) | 22% inhibition of hypocotyl development. awsjournal.org | |

| SARS-CoV-2 3CL Protease (in silico) | Predicted Binding Energy: -78.11 kcal/mol. mdpi.com | |

| COX-1 Inhibition | IC50: 16.17 μM. nih.gov | |

| COX-2 Inhibition | IC50: 7.76 μM. nih.gov |

| Spinasterol glucopyranosyl | Allelopathy (Senna obtusifolia) | 75% inhibition of radicle growth. awsjournal.org |

Theoretical and Computational Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.orgnih.gov This method is widely used in drug design to understand and predict the interaction between a ligand, such as alpha-Spinasterone, and a protein target. plos.orgnih.gov

One study investigated the potential of this compound as an inhibitor of Leishmania donovani adenosylmethionine decarboxylase (LdAdoMetDC), a key enzyme in the polyamine biosynthetic pathway of the parasite responsible for visceral leishmaniasis. jabonline.in In this in silico analysis, this compound was docked into the active site of a homology-modeled 3D structure of LdAdoMetDC. jabonline.in The simulation predicted a favorable binding affinity with a free energy of binding (ΔG) of -8.00 kcal/mol. jabonline.in The stability of the docked complex was further assessed through molecular dynamics simulations over 100 nanoseconds. jabonline.in The analysis of the interaction revealed that this compound forms a key hydrogen bond with the His-267 residue and engages in hydrophobic interactions with several other amino acids, including Gly-29, Gly-252, Ile-268, Phe-30, Phe-32, Phe-248, and Pro-250. jabonline.in

Another computational study focused on the potential of alpha-Spinasterol (B1681983) (a closely related compound) to inhibit Cathepsin D, a protein implicated in Alzheimer's disease. researchgate.net Using AutoDock Vina, the study reported a strong binding energy of -80.0 for alpha-Spinasterol with Cathepsin D. researchgate.net This suggests a potentially strong inhibitory interaction, which was visualized using PyMOL software. researchgate.net

Similarly, spinasterone, a derivative of alpha-spinasterol, was identified as a potential inhibitor of the SARS-CoV-2 3-chymotrypsin-like (3CL) protease. nih.gov Molecular docking studies showed that spinasterone had a lower predictive binding energy (-87.4 kcal/mol) compared to other steroid compounds, indicating a strong binding affinity to this crucial viral enzyme. nih.gov

These molecular docking studies highlight the potential of this compound and its related compounds to interact with and modulate the activity of various therapeutically relevant protein targets. The predicted binding modes and energies provide a rational basis for further experimental investigation and for the design of new, more potent derivatives.

Table 1: Molecular Docking Parameters of this compound and Related Compounds with Various Protein Targets

| Compound | Target Protein | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| This compound | Leishmania donovani adenosylmethionine decarboxylase (LdAdoMetDC) | Not Specified | -8.00 | His-267, Gly-29, Gly-252, Ile-268, Phe-30, Phe-32, Phe-248, Pro-250 | jabonline.in |

| alpha-Spinasterol | Cathepsin D | AutoDock Vina | -80.0 | Not Specified | researchgate.net |

| Spinasterone | SARS-CoV-2 3CL Protease | Not Specified | -87.4 | Not Specified | nih.gov |

In Silico Bioprospection and Virtual Screening for Novel Activities

In silico bioprospection and virtual screening are powerful computational strategies used to explore the potential biological activities of natural compounds like this compound. dntb.gov.uaresearchgate.net These methods involve screening large databases of chemical compounds against biological targets to identify potential "hits" with desired activities. dntb.gov.uaresearchgate.net

A study on the chemical constituents of Mexican Columnar Cactaceae utilized in silico bioprospection to evaluate the potential of sterols, including this compound. researchgate.net The results of this bioprospection suggested that the substitution patterns present in these sterols allow them to interact with biological targets associated with inflammation, metabolic diseases, and neurodegenerative processes. researchgate.net This makes them attractive lead compounds for the development of drugs to manage chronic degenerative diseases. researchgate.net

Virtual screening of phytoconstituents from Nigella sativa was performed to identify potential inhibitors of SARS-CoV-2 proteins. researchgate.net While this study did not directly test this compound, it highlights the utility of virtual screening in identifying promising antiviral candidates from natural sources. researchgate.net Similarly, a study on Zingiber officinale used virtual screening to identify potential inhibitors of the SARS-CoV-2 3-chymotrypsin-like protease, with steroid compounds showing promising results. researchgate.net

In another example, a library of phytochemicals from plants with known antileishmanial activities was screened against Leishmania donovani adenosylmethionine decarboxylase (LdAdoMetDC). jabonline.in This virtual screening, based on docking binding affinities, identified several potent phytochemical inhibitors, demonstrating the effectiveness of this approach in drug discovery. jabonline.in

These examples of in silico bioprospection and virtual screening, while not all directly focused on this compound, illustrate the methodologies used to uncover the therapeutic potential of natural products. The findings from the Cactaceae study specifically point towards the promising future of this compound in the development of treatments for a range of chronic diseases. researchgate.net

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. nih.govphyschemres.org These calculations can provide valuable insights into the geometry, stability, and spectroscopic characteristics of compounds like this compound.

One of the primary applications of quantum chemical calculations is the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com The accuracy of these predictions is highly dependent on the quality of the optimized molecular geometry. mdpi.com For instance, the pecG-n (n = 1, 2) basis sets have been developed specifically for geometry optimization to improve the accuracy of subsequent 13C NMR chemical shift calculations. mdpi.com While specific quantum chemical calculations for the full spectroscopic profile of this compound are not widely published, these methods are routinely applied to complex organic molecules to aid in their structural elucidation. mdpi.com

Density Functional Theory (DFT) is a popular quantum chemical method used to investigate the relationship between the molecular structure of a compound and its properties. physchemres.org DFT calculations can determine various quantum chemical parameters, including:

EHOMO (Energy of the Highest Occupied Molecular Orbital)

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital)

Energy gap (ΔE) (The difference between ELUMO and EHOMO)

Dipole moment (μ)

Hardness (η) and Softness (σ)

Absolute electronegativity (χ)

Fraction of electrons transferred (ΔN) physchemres.org

These parameters can be correlated with the reactivity and biological activity of a molecule. For example, a smaller energy gap suggests that it is easier for an electron to be excited from the HOMO to the LUMO, which can be related to the molecule's reactivity. physchemres.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchcommons.orgnih.gov The fundamental principle of QSAR is that the biological activity of a chemical is related to its molecular structure. researchgate.net These models are valuable tools in drug discovery for predicting the activity of new or untested compounds. nih.govresearchgate.net

A typical QSAR study involves several steps:

Data Set Preparation : A collection of compounds with known biological activities is compiled. researchgate.net

Molecular Descriptor Calculation : Numerical values that represent the chemical and physical properties of the molecules in the data set are calculated. researchgate.net

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity. preprints.orgfrontiersin.org

Model Validation : The predictive power of the QSAR model is assessed using both internal and external validation techniques. preprints.org

While no specific QSAR models for this compound were identified in the provided search results, the methodology has been widely applied to various classes of compounds to predict a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchcommons.orgresearchgate.net

For example, a QSAR study on a series of chalcone (B49325) derivatives as anti-inflammatory agents successfully developed models to predict their inhibitory activity against tumor necrosis factor-alpha (TNF-α). researchcommons.org The study found that parameters such as the distance between specific carbon atoms and the energies of the LUMO+1 and LUMO+2 orbitals were significant in determining the anti-inflammatory activity. researchcommons.org

In another instance, a machine learning-based QSAR model was developed to predict the inhibitory activity of α-amylase inhibitors as potential antidiabetic agents. preprints.org This model demonstrated good predictive performance, highlighting the utility of in silico approaches in identifying potential therapeutic compounds. preprints.org

Given the diverse biological activities reported for this compound and its derivatives, developing a QSAR model could be a valuable future endeavor. Such a model could help in predicting the activity of new, structurally similar compounds and guide the design of more potent analogues for specific therapeutic targets.

Future Research Trajectories and Academic Implications

Advancements in Sustainable Bioproduction Technologies

The natural abundance of α-spinasterone can be low, making extraction from plant sources a challenge for large-scale production. To address this, researchers are exploring sustainable and efficient bioproduction technologies.

Genetic Engineering for Enhanced Yields (e.g., CRISPR-Enhanced Plant Cultivars)

Genetic engineering, particularly through the use of CRISPR technology, presents a promising avenue for increasing the yield of α-spinasterone in plants. Overexpression of key enzymes in the sterol biosynthesis pathway has already shown success. For instance, enhancing the activity of sterol side-chain reductase through the overexpression of the CYP710A1 gene in Spinacia oleracea (spinach) resulted in a 4.2-fold increase in α-spinasterone content. Future research will likely focus on identifying and manipulating other regulatory genes in the biosynthetic pathway to further boost production in high-biomass crops.

Development of Continuous-Flow Synthesis Methods

Continuous-flow synthesis is emerging as a powerful technology for the efficient and scalable production of complex molecules like steroids. uva.nlacs.orguva.nl This method offers precise control over reaction conditions, leading to improved yields and reduced reaction times compared to traditional batch synthesis. rsc.org For α-spinasterone, microreactor systems have been shown to decrease the synthesis time from 14 days to just 52 hours, with a 22% improvement in yield. This is achieved through the precise management of intermediates, such as those formed during ozonolysis. The development of integrated flow chemo-biocatalytic systems is a key area of future research, aiming to combine the selectivity of enzymes with the efficiency of flow chemistry for the synthesis of steroids. uva.nl

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While α-spinasterone is known for its anti-inflammatory and antioxidant properties, there is a vast, unexplored landscape of its potential biological activities. The structurally related compound, α-spinasterol, has been shown to possess a wide range of pharmacological effects, including anti-diabetic, anti-inflammatory, and neuroprotective activities, suggesting that α-spinasterone may hold similar therapeutic promise. researchgate.net

Initial studies indicate that α-spinasterone functions as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor and an inhibitor of Cyclooxygenases (COX-1 and COX-2), which are key players in inflammatory processes. The reported IC50 values of 16.17 μM for COX-1 and 7.76 μM for COX-2 highlight its potential as a modulator of inflammation. Further research is needed to elucidate the full spectrum of its mechanisms of action and to explore its efficacy in various disease models. The synthesis of novel α-spinasterol derivatives has already demonstrated the potential for creating compounds with enhanced anti-inflammatory activity, opening the door for similar derivatization of α-spinasterone to develop new therapeutic agents. nih.gov

Role in Phytomedicine Standardization and Quality Assurance Research

The chemical stability and distinct analytical profile of α-spinasterone make it a valuable marker for the standardization and quality control of herbal products. Its presence has been identified in various plants used in traditional medicine, including in the fermented tea Fuzhuan brick tea, derived from Camellia sinensis. chemfaces.comnih.gov

Interdisciplinary Research Integrating Omics Technologies

The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is set to revolutionize our understanding of α-spinasterone and other phytosterols (B1254722). era-learn.eunih.govnih.govresearchgate.net These high-throughput technologies provide a holistic view of the biological systems involved in the production and activity of these compounds. nih.gov

By applying omics approaches, researchers can:

Identify novel genes and pathways involved in α-spinasterone biosynthesis, providing new targets for genetic engineering. era-learn.eu

Uncover the molecular mechanisms underlying the biological activities of α-spinasterone by analyzing its effects on gene and protein expression profiles. researchgate.net

Develop a systems biology understanding of how α-spinasterone interacts with other metabolites and cellular components. nih.gov

Facilitate the discovery of new bioactive compounds from plant sources. researchgate.net

This interdisciplinary approach, combining advanced analytical techniques with computational biology, will be instrumental in unlocking the full potential of α-spinasterone for both bioproduction and therapeutic applications. nih.govmdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.